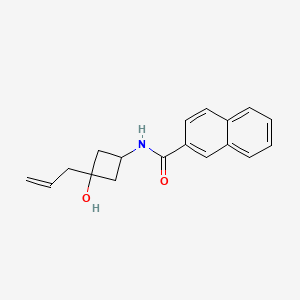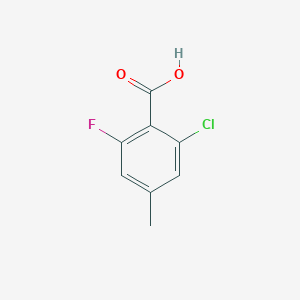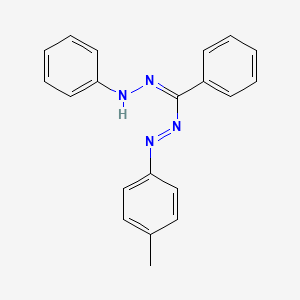
p-Tolyltetrazolium Red Formazan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-1-(p-tolyl)formazan typically involves the reaction of p-tolylhydrazine with benzaldehyde derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the formazan structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency in the product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diphenyl-1-(p-tolyl)formazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
3,5-Diphenyl-1-(p-tolyl)formazan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed in biochemical assays to study enzyme activities and cellular processes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,5-Diphenyl-1-(p-tolyl)formazan involves its interaction with specific molecular targets. The compound can act as an electron acceptor or donor, facilitating redox reactions. It interacts with enzymes and proteins, influencing their activity and function. The pathways involved include oxidative stress response and signal transduction .
Comparaison Avec Des Composés Similaires
- 3,5-Diphenyl-1-(p-methylphenyl)formazan
- 3,5-Diphenyl-1-(p-ethylphenyl)formazan
- 3,5-Diphenyl-1-(p-methoxyphenyl)formazan
Comparison: 3,5-Diphenyl-1-(p-tolyl)formazan is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct redox properties and interaction profiles with biological molecules .
Propriétés
Formule moléculaire |
C20H18N4 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N'-anilino-N-(4-methylphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4/c1-16-12-14-19(15-13-16)22-24-20(17-8-4-2-5-9-17)23-21-18-10-6-3-7-11-18/h2-15,21H,1H3/b23-20-,24-22? |
Clé InChI |
TYLDKKLAWINVKP-MXRPJFMNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N=N/C(=N\NC2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


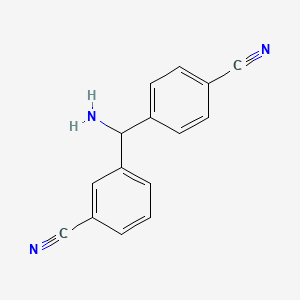
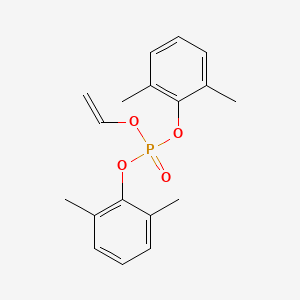
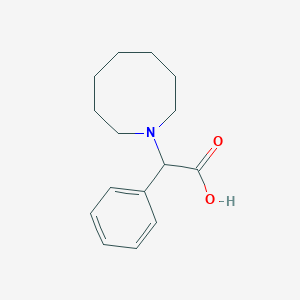
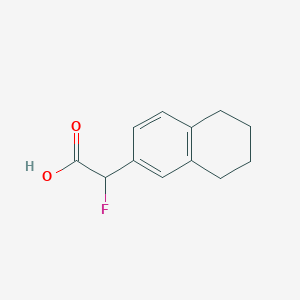
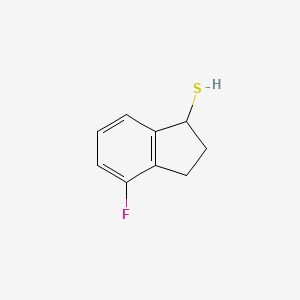
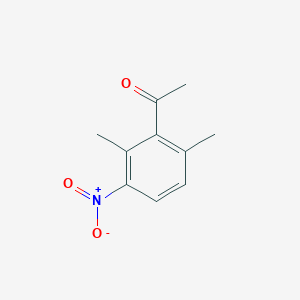
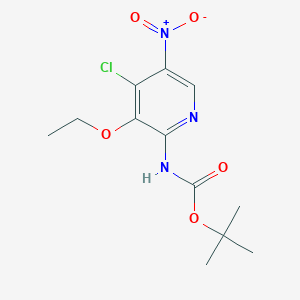
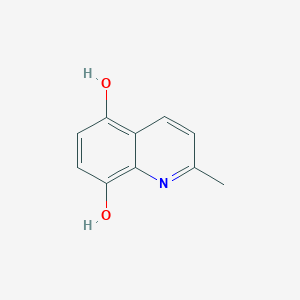


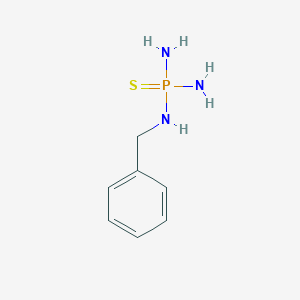
![3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)
